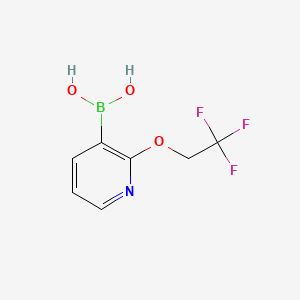

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

Übersicht

Beschreibung

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C13H17BF3NO3. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative. One common method is the use of pinacol boronate esters, which are known for their stability and ease of handling. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols and Phenols: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: In the development of bioactive molecules and pharmaceuticals.

Medicine: As a building block in the synthesis of drug candidates.

Industry: In the production of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the halide, forming a new carbon-carbon bond. The trifluoroethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid

- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid

- 2-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is unique due to its trifluoroethoxy group, which imparts higher reactivity and stability compared to other boronic acids. This makes it particularly useful in challenging synthetic applications where other boronic acids might fail .

Biologische Aktivität

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHB FO

- Molecular Weight : 233.06 g/mol

The trifluoroethoxy group contributes to the compound's unique properties, enhancing its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity primarily through its role as an efflux pump inhibitor . Efflux pumps are mechanisms employed by bacteria to expel toxic substances, including antibiotics. By inhibiting these pumps, the compound can enhance the efficacy of various antimicrobial agents.

Inhibition of Efflux Pumps

A notable study demonstrated that derivatives of pyridine-3-boronic acids, including this compound, effectively inhibit the NorA efflux pump in Staphylococcus aureus. This inhibition leads to increased accumulation of antibiotics such as ciprofloxacin within bacterial cells, significantly lowering the minimum inhibitory concentration (MIC) required for bacterial growth inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antibiotic Resistance : A study investigated the impact of this compound on antibiotic-resistant S. aureus. The results indicated a four-fold increase in the effectiveness of ciprofloxacin when combined with this compound due to its ability to inhibit the NorA efflux pump .

- Cancer Research : Another research effort explored the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it induces apoptosis at low micromolar concentrations, suggesting potential applications in cancer therapy .

Eigenschaften

IUPAC Name |

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-5(8(13)14)2-1-3-12-6/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXZQXIMOMPBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681749 | |

| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-79-4 | |

| Record name | B-[2-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.